molecular formula C17H16BrN3O2S B2490557 1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole CAS No. 2380188-61-2

1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2490557
CAS No.: 2380188-61-2
M. Wt: 406.3
InChI Key: XSJVELFUXKCXAJ-UHFFFAOYSA-N
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Description

1-[1-(4-Bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is a benzodiazole derivative featuring a 4-bromobenzenesulfonyl group attached to an azetidine (a four-membered nitrogen-containing ring) at the 3-position. The benzodiazole core is a bicyclic aromatic system, which is structurally analogous to benzimidazole but with nitrogen atoms at positions 1 and 2. This compound’s unique substituents—a bromine atom on the benzene ring, a sulfonyl group, and the strained azetidine ring—impart distinct electronic and steric properties.

Properties

IUPAC Name

1-[1-(4-bromophenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2S/c1-12-19-16-4-2-3-5-17(16)21(12)14-10-20(11-14)24(22,23)15-8-6-13(18)7-9-15/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJVELFUXKCXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole typically involves multiple steps. One common route includes the initial formation of the azetidine ring, followed by the introduction of the benzimidazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The azetidine ring may also contribute to the compound’s overall activity by providing structural stability and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Structural Features and Molecular Properties:

Compound Name Substituents Molecular Weight (g/mol) Core Structure Key Functional Groups
1-[1-(4-Bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole 4-Bromobenzenesulfonyl, azetidine, methyl ~437.3 (estimated) 1H-1,3-benzodiazole Sulfonyl, bromo, azetidine
Chlormidazole (1-[(4-Chlorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole) 4-Chlorobenzyl, methyl 269.7 1H-1,3-benzodiazole Chlorophenylmethyl
1-[(4-Chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole 4-Chlorophenylsulfonyl, methyl 307.8 Benzimidazole Sulfonyl, chloro
1-(2-Bromoethyl)-2-methyl-1H-1,3-benzodiazole 2-Bromoethyl, methyl 255.1 1H-1,3-benzodiazole Bromoethyl (electrophilic substituent)
  • Electronic Effects: The 4-bromobenzenesulfonyl group in the target compound is strongly electron-withdrawing, which may increase the acidity of adjacent protons and enhance hydrogen-bonding capacity compared to the chlorophenylmethyl group in Chlormidazole .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Replacement of chlorine with bromine in the benzenesulfonyl group (cf. The azetidine ring may confer metabolic resistance compared to open-chain substituents, as smaller rings are less prone to oxidative degradation .
  • Pharmacokinetic Predictions :
    • The sulfonyl group improves water solubility, while the bromine and azetidine may slow hepatic clearance, extending half-life relative to Chlormidazole .

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